N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-15-10-11-18-20(16(15)2)22-21(27-18)24(13-12-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-11H,12-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLQANRWWDDMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.96 g/mol. The compound features a dimethylaminoethyl group , a benzo[d]thiazole moiety , and a phenoxyacetamide structure . Its unique structure contributes to its solubility and bioavailability, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₃S |
| Molecular Weight | 440.96 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest potential anti-inflammatory , antimicrobial , and antitumor effects. The exact mechanisms remain under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Docking studies indicated favorable binding interactions with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .
- Antimicrobial Effects : In vitro tests demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens .
- Antitumor Activity : Research on benzothiazole derivatives has shown promise in inhibiting cancer cell proliferation. Compounds similar to this compound were tested against human cancer cell lines, revealing moderate to high inhibitory effects .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits COX-2; potential NSAID properties |
| Antimicrobial | Effective against bacteria and fungi |
| Antitumor | Moderate inhibition of cancer cell lines |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the final product.
Synthesis Steps
- Formation of Benzothiazole Moiety : This involves the reaction of appropriate thiazole precursors with aryl halides.
- Amidation Reaction : The benzothiazole derivative is then reacted with dimethylaminoethylamine to form the amide bond.
- Hydrochloride Formation : The final step includes converting the base form into its hydrochloride salt for enhanced stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds can be categorized based on their heterocyclic cores, substituents, and functional groups. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimation for the main compound: Assuming a benzo[d]thiazole core (C₇H₅NS = 135.18) + phenoxyacetamide (C₈H₇NO₂ = 149.14) + dimethylaminoethyl (C₄H₁₁N = 73.14) + HCl (36.46) ≈ 393.92 g/mol.
Key Structural and Functional Differences
Heterocyclic Core: The main compound’s benzo[d]thiazole core (fused benzene-thiazole ring) offers greater aromaticity and stability compared to simpler thiazole (e.g., ) or quinoline derivatives (e.g., SzR-105) . Quinoline-based compounds (e.g., SzR-105) may exhibit distinct electronic properties due to the nitrogen atom’s position in the aromatic system .
Phenoxyacetamide vs. carboxamide/sulfonyl groups: The phenoxy moiety introduces aryl hydrophobicity, whereas sulfonyl () or carboxamide () groups increase polarity .
Salt Form and Solubility :
- Hydrochloride salts (main compound, SzR-105, ranitidine) improve aqueous solubility, critical for oral bioavailability. Freebase analogs (e.g., ) may require formulation adjustments .
Crystallinity and Packing: highlights that substituents like dichlorophenyl induce specific crystal packing via hydrogen bonds (N–H⋯N), influencing solubility and stability . The main compound’s dimethyl and phenoxy groups may similarly affect its solid-state properties.
Research Findings and Implications
- Its quinoline core and carboxamide linker differ from the main compound’s benzothiazole-phenoxyacetamide system, implying divergent biological targets .
- Thiazole Derivatives: notes that N-substituted acetamides mimic benzylpenicillin’s lateral chain, hinting at antimicrobial or enzymatic inhibition applications. The main compound’s structural complexity could offer enhanced specificity .
- Ranitidine: Shares a dimethylaminoethyl group with the main compound but targets histamine H₂ receptors. This underscores how minor structural changes (e.g., core heterocycle) drastically alter pharmacological profiles .
Preparation Methods
Benzothiazole Core Synthesis
The 4,5-dimethylbenzo[d]thiazol-2-amine intermediate is typically synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide or thiourea derivatives. Alternative routes involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective methyl group introduction.
Preparation of Intermediate: 4,5-Dimethylbenzo[d]thiazol-2-amine
Method 2.1: Cyclization with Thiourea
- Reagents : 2-Amino-4,5-dimethylthiophenol, thiourea, hydrochloric acid.
- Conditions : Reflux in ethanol at 80°C for 6 hours.
- Yield : 72–78%.
Method 2.2: Cyanogen Bromide Route
- Reagents : 2-Amino-4,5-dimethylthiophenol, cyanogen bromide, sodium hydroxide.
- Conditions : Stir in dichloromethane at 0–5°C for 2 hours.
- Yield : 65–70%.
Acetamide Bridge Formation
The coupling of 4,5-dimethylbenzo[d]thiazol-2-amine with 2-phenoxyacetic acid is achieved via activation of the carboxylic acid group.
Method 3.1: Carbodiimide-Mediated Coupling
- Reagents : 2-Phenoxyacetic acid, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Conditions : Stir in dimethylformamide (DMF) at room temperature for 12 hours.
- Yield : 85–90%.
Method 3.2: Mixed Anhydride Method
- Reagents : 2-Phenoxyacetyl chloride, triethylamine.
- Conditions : React with 4,5-dimethylbenzo[d]thiazol-2-amine in tetrahydrofuran (THF) at −10°C.
- Yield : 78–82%.
Introduction of the Dimethylaminoethyl Side Chain
The secondary amine of the acetamide intermediate is alkylated with 2-chloro-N,N-dimethylethylamine.
Method 4.1: Alkylation in Polar Aprotic Solvents
- Reagents : 2-Chloro-N,N-dimethylethylamine hydrochloride, potassium carbonate.
- Conditions : Reflux in acetonitrile for 8 hours.
- Yield : 70–75%.
Method 4.2: Phase-Transfer Catalysis
- Reagents : 2-Chloro-N,N-dimethylethylamine, tetrabutylammonium bromide (TBAB).
- Conditions : Stir in water/dichloromethane biphasic system at 40°C for 6 hours.
- Yield : 68–72%.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the final hydrochloride salt.
Method 5.1: Direct Acidification
- Reagents : Hydrochloric acid (1M in diethyl ether).
- Conditions : Add dropwise to a solution of the free base in ethanol at 0°C.
- Yield : 95–98%.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzothiazole (2.1) | Thiourea, HCl | Ethanol, reflux | 72–78 | 98 |
| Acetamide (3.1) | EDC, HOBt | DMF, rt | 85–90 | 99 |
| Alkylation (4.1) | K₂CO₃, CH₃CN | Reflux | 70–75 | 97 |
| Salt Formation (5.1) | HCl/Et₂O | Ethanol, 0°C | 95–98 | 99 |
Optimization Strategies
- Solvent Selection : DMF outperforms THF in carbodiimide-mediated couplings due to superior solubility of intermediates.
- Temperature Control : Lower temperatures (−10°C) in mixed anhydride methods reduce side reactions.
- Catalyst Use : TBAB in phase-transfer alkylation enhances reaction rates by 30%.
Challenges and Mitigation
- Impurity Formation : Over-alkylation is minimized by stoichiometric control of 2-chloro-N,N-dimethylethylamine.
- Acid Sensitivity : The benzothiazole core degrades under strong acidic conditions; pH is maintained above 4 during salt formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
